Ethanol, 2,2'-(1-adamantylimino)di-
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Overview
Description
Ethanol, 2,2’-(1-adamantylimino)di- is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their hydrophobic nature and rigid cage structure, which enhances drug stability and distribution in blood plasma . This compound is part of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds .
Preparation Methods
The synthesis of ethanol, 2,2’-(1-adamantylimino)di- involves the reaction of 1-aminoadamantane with an appropriate aldehyde or ketone under specific conditions. One common method includes the use of ethanol as a solvent and a catalyst to facilitate the reaction at elevated temperatures . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethanol, 2,2’-(1-adamantylimino)di- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions: Reactions often require specific catalysts and solvents, such as palladium catalysts for hydrogenation reactions or acidic conditions for hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanol, 2,2’-(1-adamantylimino)di- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1-adamantylimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid structure of the adamantane moiety allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Additionally, the compound’s hydrophobic nature enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethanol, 2,2’-(1-adamantylimino)di- can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinson properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to block NMDA receptors.
Rimantadine: Another antiviral agent with a similar structure but different pharmacological properties.
The uniqueness of ethanol, 2,2’-(1-adamantylimino)di- lies in its specific imino group, which provides distinct reactivity and interaction profiles compared to other adamantane derivatives .
Properties
CAS No. |
3716-67-4 |
---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H25NO2/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16-17H,1-10H2 |
InChI Key |
ROQCVXISIDHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCO)CCO |
Origin of Product |
United States |
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